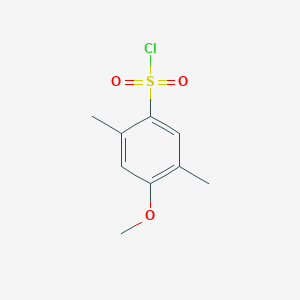

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOCLWBHRMQADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348704 | |

| Record name | 4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91179-12-3 | |

| Record name | 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91179-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-2,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized experimental protocols for determining key physical properties of solid organic compounds, which are applicable to the title compound.

Core Properties of this compound

This compound is a solid organic compound. Its chemical structure consists of a benzene ring substituted with a methoxy group, two methyl groups, and a sulfonyl chloride group.[1]

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO₃S | [2] |

| Molecular Weight | 234.7 g/mol | [3] |

| CAS Number | 91179-12-3 | [2] |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Determination of Physical Properties

Given the absence of specific reported data, researchers may need to determine the physical properties of this compound experimentally. The following are standard methodologies for these determinations.

1. Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

-

Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.

-

For a pure compound, the melting range is typically narrow (0.5-2 °C).

-

2. Boiling Point Determination at Reduced Pressure

As sulfonyl chlorides can be thermally sensitive, distillation under reduced pressure is often necessary to determine the boiling point without decomposition.

-

Apparatus: A vacuum distillation setup, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a manometer.

-

Procedure:

-

The compound is placed in the round-bottom flask with a few boiling chips or a magnetic stirrer.

-

The apparatus is assembled and the system is evacuated to the desired pressure, which is monitored with a manometer.

-

The flask is heated gently.

-

The boiling point is recorded as the temperature at which the liquid is actively boiling and the vapor and liquid are in equilibrium, as indicated by a stable temperature reading on the thermometer. The corresponding pressure must also be recorded.

-

3. Density Determination of a Solid

-

Apparatus: A pycnometer or a gas pycnometer for more accurate measurements.

-

Procedure (using a pycnometer):

-

The weight of the empty, dry pycnometer is recorded.

-

A sample of the solid is added to the pycnometer, and the combined weight is recorded.

-

A liquid of known density in which the solid is insoluble is added to the pycnometer, and any air bubbles are removed. The pycnometer is filled to the calibration mark.

-

The total weight of the pycnometer, solid, and liquid is recorded.

-

The weight of the pycnometer filled with only the liquid is also recorded.

-

The density of the solid can then be calculated using the weights and the known density of the liquid.

-

4. Solubility Assessment

A qualitative or quantitative assessment of solubility in various solvents is crucial for applications in synthesis and drug development.

-

Apparatus: Test tubes, a vortex mixer, a temperature-controlled water bath.

-

Qualitative Procedure:

-

A small, pre-weighed amount of the compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated using a vortex mixer and observed for dissolution.

-

If the compound dissolves, it is considered soluble. If not, the mixture can be gently heated to assess temperature effects on solubility.

-

This is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

-

Quantitative Procedure (e.g., High-Performance Liquid Chromatography - HPLC):

-

Saturated solutions of the compound are prepared in the solvent of interest at a constant temperature.

-

The solutions are allowed to equilibrate and then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a calibrated HPLC method.

-

Illustrative Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a sulfonyl chloride, which would be a relevant process for researchers working with this compound.

Caption: General workflow for the synthesis and purification of a sulfonyl chloride.

References

In-Depth Technical Guide: 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride

CAS Number: 91179-12-3

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylbenzenesulfonyl chloride is a specialized organic compound that holds significance as a versatile reagent and building block in synthetic organic chemistry, particularly in the realms of medicinal chemistry and drug development. Its unique structural features, comprising a reactive sulfonyl chloride moiety and a substituted aromatic ring with methoxy and dimethyl functionalities, make it a valuable tool for the introduction of the 4-methoxy-2,5-dimethylbenzenesulfonyl group into various molecular scaffolds. This functional group can influence the physicochemical properties, such as lipophilicity and metabolic stability, of a parent molecule, and is integral to the synthesis of a diverse range of sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential applications of this compound.

Physicochemical and Safety Data

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, key properties have been reported by various chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Citation |

| CAS Number | 91179-12-3 | [1][2] |

| Molecular Formula | C₉H₁₁ClO₃S | [1][2] |

| Molecular Weight | 234.7 g/mol | [1] |

| Physical Form | Solid | |

| Appearance | Off-white to slight yellow solid | |

| Melting Point | 98-99 °C | [3] |

| Boiling Point | Data not available | |

| Purity | 95% - 98% |

Safety Information:

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H314 | Causes severe skin burns and eye damage. |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

Synthesis and Reactivity

Synthesis

Conceptual Synthetic Pathway:

References

An In-depth Technical Guide to the Structure and Bonding of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structure and bonding of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, a key intermediate in organic synthesis. Due to a scarcity of direct experimental data in publicly accessible literature for this specific compound, this guide leverages established principles of organic chemistry and publicly available data for analogous compounds to present a comprehensive overview. The information herein is intended to support research and development activities by providing a robust theoretical and predictive framework.

Molecular Structure and Identification

This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a methoxy group, two methyl groups, and a sulfonyl chloride functional group.

| Identifier | Value |

| CAS Number | 91179-12-3 |

| Molecular Formula | C₉H₁₁ClO₃S |

| Molecular Weight | 234.70 g/mol |

| Canonical SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)Cl)OC)C |

| InChI Key | Not available in searched records |

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Bonding and Structural Parameters (Predictive)

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| S=O | 1.42 - 1.45 |

| S-Cl | 2.05 - 2.10 |

| S-C(aromatic) | 1.75 - 1.80 |

| C-C(aromatic) | 1.38 - 1.41 |

| C-O | 1.35 - 1.38 |

| O-C(methyl) | 1.42 - 1.45 |

| C(aromatic)-C(methyl) | 1.50 - 1.53 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| O=S=O | 120 - 125 |

| O=S-Cl | 105 - 109 |

| O=S-C | 106 - 110 |

| Cl-S-C | 100 - 104 |

| S-C-C | 118 - 122 |

| C-O-C | 117 - 121 |

Table 3: Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| C-C-S-O | 60 - 90 |

| C-C-S-Cl | 60 - 90 |

The geometry around the sulfur atom is expected to be a distorted tetrahedron. The benzene ring is planar, with the substituents extending out of the plane. The methoxy and methyl groups will influence the electron density of the aromatic ring and the reactivity of the sulfonyl chloride group.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a plausible and commonly employed method is the chlorosulfonation of the corresponding substituted anisole.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology (Hypothetical):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place 2,5-dimethylanisole (1 equivalent) dissolved in a suitable inert solvent such as chloroform or dichloromethane.

-

Addition of Chlorosulfonic Acid: Cool the flask in an ice-salt bath to 0-5 °C. Add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Separate the organic layer. Extract the aqueous layer with two portions of the organic solvent.

-

Washing and Drying: Combine the organic extracts and wash sequentially with cold water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Characterization Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electron ionization) to determine the molecular weight and fragmentation pattern.

Spectroscopic Data (Predictive)

Direct spectroscopic data for this compound is not available. The following tables provide predicted chemical shifts and characteristic IR absorption bands based on the analysis of structurally similar compounds.

Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (H-3) | 7.8 - 8.0 | s |

| Aromatic-H (H-6) | 6.8 - 7.0 | s |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s |

| Methyl (-CH₃ at C-2) | 2.5 - 2.7 | s |

| Methyl (-CH₃ at C-5) | 2.2 - 2.4 | s |

Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-SO₂Cl | 145 - 150 |

| C-OCH₃ | 160 - 165 |

| Aromatic C-H | 110 - 135 |

| Aromatic C-CH₃ | 130 - 140 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 15 - 25 |

Table 6: Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| S=O (asymmetric stretch) | 1370 - 1390 | Strong |

| S=O (symmetric stretch) | 1170 - 1190 | Strong |

| S-Cl stretch | 550 - 600 | Medium |

| C-O-C (asymmetric stretch) | 1240 - 1280 | Strong |

| C-O-C (symmetric stretch) | 1020 - 1060 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1580 - 1620, 1450 - 1500 | Medium |

Table 7: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

| 234/236 | [M]⁺ (Molecular ion) |

| 199 | [M - Cl]⁺ |

| 171 | [M - SO₂Cl]⁺ |

| 156 | [M - SO₂Cl - CH₃]⁺ |

Conclusion

This technical guide provides a comprehensive, albeit largely predictive, overview of the structure, bonding, and key experimental parameters for this compound. While direct experimental data remains elusive in the public domain, the presented information, based on established chemical principles and data from analogous compounds, offers a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Further experimental validation of the predicted data is highly recommended for any application where precise structural and spectroscopic information is critical.

Technical Guide: Solubility of 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its expected solubility profile based on structurally similar compounds and furnishes detailed experimental protocols for its empirical determination.

Introduction

This compound (CAS No. 91179-12-3) is an organic compound featuring a sulfonyl chloride functional group.[1] Such compounds are valuable reagents and intermediates in organic synthesis, particularly in the development of sulfonamides, a class of compounds with significant therapeutic applications. The solubility of this reagent in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic processes. This guide outlines the methodologies required to establish a comprehensive solubility profile for this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 91179-12-3 | [1] |

| Molecular Formula | C₉H₁₁ClO₃S | [1] |

| Molecular Weight | 234.7 g/mol | |

| MDL Number | MFCD08688025 | [1] |

Qualitative Solubility Profile

Based on the general principle of "like dissolves like," the solubility of this compound can be predicted.[2][3] The presence of the polar sulfonyl chloride and methoxy groups suggests an affinity for polar organic solvents. Conversely, the aromatic ring and methyl groups contribute to some non-polar character.

-

Polar Solvents : The compound is expected to be generally soluble in polar aprotic solvents such as acetone, tetrahydrofuran (THF), ethyl acetate, and acetonitrile. These solvents can engage in dipole-dipole interactions with the polar moieties of the molecule.

-

Non-Polar Solvents : Solubility is likely to be limited in non-polar solvents like hexane or cyclohexane.[4]

-

Protic Solvents : Caution is advised when using protic solvents such as water, methanol, and ethanol. Sulfonyl chlorides are reactive towards nucleophiles and can undergo solvolysis (reaction with the solvent).[5] With water, hydrolysis occurs to form the corresponding sulfonic acid, and with alcohols, it can form sulfonate esters.[5] This reactivity means that true solubility measurements in these solvents are complicated by degradation of the compound.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocols are recommended.

This method provides a quick determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Materials:

-

This compound

-

A selection of anhydrous organic solvents (e.g., acetone, dichloromethane, toluene, ethyl acetate, N,N-dimethylformamide, hexane)

-

Small, dry test tubes or vials (e.g., 1.5 mL)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh approximately 10-20 mg of this compound into a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation based on the following criteria:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain visible.

-

Insoluble: The solid does not noticeably dissolve.

-

-

Repeat the procedure for each solvent to be tested.

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[6]

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Sealable glass vials

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 2-5 mL) of the selected solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial securely to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, let the vial stand undisturbed at the set temperature for at least 1-2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter (0.2 µm) into a pre-weighed, dry glass vial. This step is crucial to remove any undissolved micro-particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until the solid residue is completely dry and a constant weight is achieved.

-

Weigh the vial containing the dry solid residue on an analytical balance.[1]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.[6]

-

The solubility can then be expressed in the desired units, such as mg/mL or g/100 mL.

Solubility (mg/mL) = (Mass of dried residue in mg) / (Volume of filtrate in mL)

-

Data Presentation

The following table can be used to systematically record the quantitative solubility data obtained from the experimental work described above.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Ethyl Acetate | 25 | ||

| Tetrahydrofuran (THF) | 25 | ||

| Acetonitrile | 25 | ||

| N,N-Dimethylformamide | 25 | ||

| Hexane | 25 |

Visualization of Experimental Workflow

The logical process for determining the solubility of this compound is illustrated in the workflow diagram below.

Caption: Workflow for Solubility Determination of an Organic Compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 3. Khan Academy [khanacademy.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. pharmajournal.net [pharmajournal.net]

Spectroscopic Profile of 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral characteristics of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles of spectroscopy and comparative analysis with structurally analogous compounds. Detailed experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical endeavors.

Introduction

This compound is a sulfonyl chloride derivative of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. The sulfonyl chloride functional group is a key reactive moiety, allowing for the formation of sulfonamides and sulfonate esters, which are prevalent in various biologically active molecules. A thorough understanding of the spectral properties of this compound is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This guide aims to provide a foundational spectroscopic profile to facilitate such analyses.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Singlet | 1H | Aromatic H (position 6) |

| ~ 7.0 - 7.2 | Singlet | 1H | Aromatic H (position 3) |

| ~ 3.9 | Singlet | 3H | Methoxy (-OCH₃) |

| ~ 2.6 | Singlet | 3H | Methyl (-CH₃ at position 2) |

| ~ 2.3 | Singlet | 3H | Methyl (-CH₃ at position 5) |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will exhibit signals for the aromatic carbons, the methoxy carbon, and the two methyl carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | Aromatic C-OCH₃ (position 4) |

| ~ 145 - 150 | Aromatic C-SO₂Cl (position 1) |

| ~ 135 - 140 | Aromatic C-CH₃ (position 2) |

| ~ 130 - 135 | Aromatic C-CH₃ (position 5) |

| ~ 125 - 130 | Aromatic C-H (position 6) |

| ~ 115 - 120 | Aromatic C-H (position 3) |

| ~ 55 - 60 | Methoxy (-OCH₃) |

| ~ 20 - 25 | Methyl (-CH₃ at position 2) |

| ~ 15 - 20 | Methyl (-CH₃ at position 5) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group and other functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak |

| 2980 - 2850 | C-H stretch (aliphatic, -CH₃) | Medium-Weak |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1380 - 1340 | SO₂ asymmetric stretch | Strong |

| 1190 - 1160 | SO₂ symmetric stretch | Strong |

| 1250 - 1200 | C-O stretch (aryl ether) | Strong |

| 600 - 500 | S-Cl stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound (C₉H₁₁ClO₃S) is approximately 234.7 g/mol .

| m/z (Mass-to-Charge Ratio) | Possible Fragment | Notes |

| 234/236 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 199 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 171 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |

| 135 | [CH₃OC₆H₂(CH₃)₂]⁺ | Phenyl fragment after loss of SO₂Cl. |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]

-

For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.[1]

-

For ¹³C NMR, a proton-decoupled experiment is typically performed with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

-

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. If the signal is too weak, an additional layer of the sample can be applied. If it is too strong, the plate should be cleaned and a more dilute solution used.[2]

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. The choice of ionization technique is critical. Electron Ionization (EI) is a common method for volatile and thermally stable compounds.

-

Data Acquisition:

-

GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into a GC equipped with a suitable column (e.g., RTX-5MS).[3] The GC separates the components of the sample before they enter the mass spectrometer. The mass detector, typically a quadrupole, scans a mass range (e.g., m/z 50-400) to detect the ions.[3]

-

Workflow and Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound involves synthesis, purification, and subsequent characterization using various spectroscopic techniques.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a predicted but comprehensive spectroscopic profile of this compound, which is essential for its unambiguous identification and characterization. The provided data tables and experimental protocols offer a valuable resource for researchers working with this compound. The successful application of these spectroscopic techniques is fundamental to ensuring the quality and integrity of chemical entities in a drug development pipeline.

References

An In-depth Technical Guide to the Electrophilicity of 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilicity of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride, a key reactive intermediate in organic synthesis. While specific quantitative data for this exact molecule is not extensively available in published literature, this document extrapolates from data on structurally related compounds to provide a robust understanding of its reactivity profile. The guide covers the theoretical basis of its electrophilicity, presents relevant quantitative data from kinetic studies of analogous compounds, details experimental protocols for assessing reactivity, and provides visualizations of reaction workflows. This information is intended to assist researchers in designing synthetic routes, predicting reaction outcomes, and optimizing conditions for the use of this and similar sulfonyl chlorides in pharmaceutical and chemical research.

Introduction: The Electrophilic Nature of Arylsulfonyl Chlorides

Arenesulfonyl chlorides are a class of highly reactive organosulfur compounds characterized by a sulfonyl chloride moiety (-SO₂Cl) attached to an aromatic ring. The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This inherent reactivity makes arenesulfonyl chlorides invaluable reagents in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters.

The electrophilicity of the sulfur atom, and thus the reactivity of the sulfonyl chloride, is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) on the ring decrease the electrophilicity of the sulfur center, thereby reducing the reaction rate with nucleophiles. Conversely, electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, leading to increased reactivity.

Electrophilicity Profile of this compound

The electrophilicity of this compound is modulated by the combined electronic and steric effects of its three substituents: a methoxy group at the 4-position and two methyl groups at the 2- and 5-positions.

-

4-Methoxy Group: The methoxy group is a strong electron-donating group through resonance, which increases the electron density on the aromatic ring and, to a lesser extent, on the sulfonyl sulfur. This electron-donating effect deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.

-

2,5-Dimethyl Groups: The two methyl groups are weak electron-donating groups through induction and hyperconjugation.[1] Their electronic effect further slightly reduces the electrophilicity of the sulfur atom.

-

Steric Effects: The methyl group at the 2-position (ortho to the sulfonyl chloride) introduces steric hindrance around the reaction center. This steric bulk can impede the approach of nucleophiles, potentially slowing down the reaction rate. However, some studies have reported a counterintuitive acceleration of nucleophilic substitution by ortho-alkyl groups, attributing it to a rigid, compressed ground-state structure that is more reactive.[2][3]

Overall, the strong electron-donating effect of the 4-methoxy group is expected to be the dominant factor, making this compound a less potent electrophile than unsubstituted or electron-withdrawn benzenesulfonyl chlorides. The net effect of the two methyl groups will be a combination of their weak deactivating electronic effect and the potentially rate-influencing steric effect of the ortho-methyl group.

Quantitative Reactivity Data

| Substituent (X) at 4-position | First-Order Rate Constant (k) for Solvolysis in H₂O at 15°C (s⁻¹) | Relative Rate (kₓ / kₙₒ₂) |

| NO₂ | 1.15 x 10⁻³ | 1.00 |

| Br | 2.59 x 10⁻⁴ | 0.23 |

| H | 1.29 x 10⁻⁴ | 0.11 |

| Me | 7.91 x 10⁻⁵ | 0.07 |

| MeO | 3.65 x 10⁻⁵ | 0.03 |

Data extrapolated from kinetic studies on the solvolysis of 4-X-benzenesulfonyl chlorides.

The data clearly illustrates that the electron-donating 4-methoxy group significantly decreases the rate of solvolysis compared to electron-withdrawing or less electron-donating substituents, confirming its deactivating effect on the electrophilicity of the sulfonyl chloride.

The sensitivity of the reaction to the electronic effects of substituents can be quantified by the Hammett equation, log(k/k₀) = ρσ, where ρ (rho) is the reaction constant and σ (sigma) is the substituent constant. For the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides, a ρ-value of +2.02 has been determined.[3] The positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.

Experimental Protocols

The electrophilicity of a sulfonyl chloride is typically assessed by reacting it with a standard nucleophile under controlled conditions and monitoring the reaction progress. A common method is the synthesis of a sulfonamide by reaction with a primary or secondary amine.

General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine

This protocol provides a general procedure for the reaction of this compound with a primary amine in the presence of a base.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours.

-

Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

-

Visualizations

Reaction Workflow for Sulfonamide Synthesis

The following diagram illustrates the general workflow for the synthesis of a sulfonamide from an arenesulfonyl chloride and a primary amine.

Caption: General workflow for sulfonamide synthesis.

Logical Relationship of Substituent Effects on Electrophilicity

This diagram illustrates how different substituent effects influence the electrophilicity of the sulfonyl chloride.

Caption: Influence of substituents on electrophilicity.

References

- 1. web.viu.ca [web.viu.ca]

- 2. mdpi.com [mdpi.com]

- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Steric Influence of 2,5-Dimethyl Substitution on Sulfonyl Chloride Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the nuanced steric and electronic effects imparted by 2,5-dimethyl substitution on the reactivity of benzenesulfonyl chlorides. While at first glance the ortho-methyl group might be predicted to sterically hinder reactions at the sulfonyl group, compelling evidence suggests a more complex reality where such substitutions can, in fact, accelerate nucleophilic substitution reactions. This phenomenon, termed "steric acceleration," is critical for chemists to understand for the rational design of synthetic routes and the development of novel therapeutics.

Understanding the Steric and Electronic Landscape

The reactivity of an aromatic sulfonyl chloride is governed by a delicate interplay of both electronic and steric factors. Electron-withdrawing groups on the aromatic ring typically increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity.[1]

The introduction of methyl groups, as in 2,5-dimethylbenzenesulfonyl chloride, presents two key considerations:

-

Electronic Effects: Methyl groups are weakly electron-donating through induction, which would be expected to slightly decrease the reactivity of the sulfonyl chloride towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.

-

Steric Effects: The methyl group at the 2-position (ortho to the sulfonyl chloride) introduces significant steric bulk in the vicinity of the reaction center. Traditional chemical intuition would suggest that this steric hindrance would impede the approach of a nucleophile, thereby slowing down the reaction rate.[2]

However, extensive research on ortho-alkyl substituted arenesulfonyl chlorides has revealed a "counterintuitive acceleration" of nucleophilic substitution reactions.[1][3][4] This is attributed to the ground-state destabilization of the sulfonyl chloride. The steric congestion caused by the ortho-alkyl group leads to a strained, rigid structure. The transition state for nucleophilic attack, which is believed to be trigonal bipyramidal, can relieve some of this steric strain.[4][5] This relief of ground-state strain lowers the overall activation energy of the reaction, leading to an accelerated rate.[4][5]

Quantitative Data on Reactivity

| Substituent | Second-Order Rate Constant (k₂₅ x 10⁵ M⁻¹s⁻¹) | Relative Rate (krel) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| H | 1.33 | 1.00 | 18.9 | -15.1 |

| 4-Me | 0.67 | 0.50 | 19.4 | -15.0 |

| 2-Me | 128.1 | 96.3 | 15.6 | -18.0 |

| 2,6-Me₂ | Not Reported | - | - | - |

| 2,4,6-Me₃ | 6.10 | 4.59 | 17.5 | -15.8 |

| 2,4,6-iPr₃ | 3.72 | 2.80 | 17.9 | -15.9 |

Data extracted from Mikołajczyk et al. (2020).[1][3][4] The reaction studied was the isotopic chloride-chloride exchange in acetonitrile.

Interpretation and Extrapolation for 2,5-Dimethylbenzenesulfonyl Chloride:

Based on the data above, the presence of a single ortho-methyl group (2-Me) leads to a dramatic rate enhancement of nearly 100-fold compared to the unsubstituted analog. This strongly supports the theory of steric acceleration. The 2,5-dimethyl substitution pattern contains one ortho-methyl group and one meta-methyl group. The meta-methyl group is expected to have a minor electronic deactivating effect. Therefore, it is reasonable to predict that the reactivity of 2,5-dimethylbenzenesulfonyl chloride will be significantly higher than that of benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride, and likely of a similar order of magnitude to 2-methylbenzenesulfonyl chloride.

Experimental Protocols

The following are detailed methodologies for the synthesis of 2,5-dimethylbenzenesulfonyl chloride and its subsequent reaction to form a sulfonamide. These protocols are adapted from general procedures for similar compounds.[6][7][8]

Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride

This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.

Materials:

-

p-Xylene (2,5-dimethylbenzene)

-

Chlorosulfonic acid

-

Thionyl chloride or oxalyl chloride (optional, to improve yield)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a scrubber, place p-xylene.

-

Cool the flask in an ice-water bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

To drive the reaction to completion, thionyl chloride or oxalyl chloride (1.1 equivalents) can be added, and the mixture can be gently warmed (e.g., to 40-50 °C) for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethylbenzenesulfonyl chloride.

-

The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Synthesis of N-Aryl-2,5-dimethylbenzenesulfonamide

This protocol describes the general synthesis of a sulfonamide from 2,5-dimethylbenzenesulfonyl chloride and a primary amine.[6][8]

Materials:

-

2,5-Dimethylbenzenesulfonyl chloride

-

Primary amine (e.g., aniline or a substituted aniline)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 equivalents) in anhydrous DCM.

-

Add a suitable base, such as anhydrous pyridine or triethylamine (1.5 equivalents), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,5-dimethylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-aryl-2,5-dimethylbenzenesulfonamide.

Visualizations

Reaction Mechanism

The reaction of a sulfonyl chloride with an amine proceeds via a nucleophilic substitution at the sulfur atom. The mechanism is generally considered to be Sₙ2-like.

References

- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of Electron Donation: An In-depth Technical Guide to the Electronic Effects of Methoxy and Dimethylamino Groups on Reactivity

For Immediate Release

In the intricate landscape of synthetic chemistry and drug development, a profound understanding of the electronic effects of functional groups is paramount to predicting and controlling molecular reactivity. This technical guide provides a comprehensive analysis of two common and influential substituents: the methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups. While both are recognized as electron-donating groups, the nuanced interplay of their inductive and resonance effects dictates their impact on the reactivity of aromatic systems, a critical consideration for researchers, scientists, and drug development professionals.

Core Concepts: A Tale of Two Effects

The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental phenomena: the inductive effect and the resonance effect.

The Inductive Effect (I) is the transmission of charge through sigma (σ) bonds. Due to the higher electronegativity of oxygen and nitrogen compared to carbon, both the methoxy and dimethylamino groups exert an electron-withdrawing inductive effect (-I). This effect polarizes the sigma bond, pulling electron density away from the aromatic ring.

The Resonance Effect (M or R) , also known as the mesomeric effect, involves the delocalization of π-electrons through the conjugated system of the aromatic ring. The lone pairs of electrons on the oxygen of the methoxy group and the nitrogen of the dimethylamino group can be donated into the π-system of the ring. This electron donation increases the electron density of the ring, particularly at the ortho and para positions.[1][2][3] This is termed a positive resonance effect (+M).

Crucially, for both the methoxy and dimethylamino groups, the electron-donating resonance effect (+M) is significantly stronger and outweighs the electron-withdrawing inductive effect (-I).[3] This net electron donation activates the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene.[2]

Quantitative Analysis: Hammett Substituent Constants

The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The constants are further distinguished by the substituent's position on the ring (meta or para).

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| Methoxy (-OCH₃) | 0.12 | -0.27 |

| Dimethylamino (-N(CH₃)₂) | -0.15 | -0.83 |

Data sourced from multiple chemical data repositories.

The σ_meta value is primarily influenced by the inductive effect, as resonance effects are not strongly transmitted to the meta position. The positive σ_meta for the methoxy group (0.12) reflects its electron-withdrawing inductive nature. Conversely, the σ_para value incorporates both inductive and resonance effects. The strongly negative σ_para values for both methoxy (-0.27) and dimethylamino (-0.83) groups underscore the dominance of their electron-donating resonance effects at the para position. The significantly more negative value for the dimethylamino group indicates it is a much stronger electron-donating group than the methoxy group.

Impact on Reactivity: Activating and Directing Effects

The net electron-donating character of the methoxy and dimethylamino groups has a profound impact on the rate and regioselectivity of electrophilic aromatic substitution reactions.

-

Activating Effect: By increasing the electron density of the aromatic ring, these groups make the ring more nucleophilic and thus more reactive towards electrophiles. This results in a significant increase in the rate of reaction compared to benzene. For instance, a methoxy substituent can increase the rate of electrophilic substitution by a factor of about ten thousand.[2]

-

Ortho-, Para-Directing Effect: The resonance donation of electrons from the methoxy and dimethylamino groups preferentially increases the electron density at the ortho and para positions of the aromatic ring. This directs incoming electrophiles to substitute at these positions.

Visualizing the Electronic Effects

To better illustrate these concepts, the following diagrams have been generated using the DOT language.

References

A Comprehensive Technical Guide to the Safety and Handling of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride

Disclaimer: Specific safety and handling data for 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (CAS No. 91179-12-3) is limited in the provided search results.[1] The following guide is therefore based on the safety data for the closely related parent compound, 4-Methoxybenzenesulfonyl chloride (CAS No. 98-68-0), and should be used as a comprehensive guideline. Researchers and professionals should always consult the most current and specific Safety Data Sheet (SDS) for the exact compound in use.

This technical guide provides an in-depth overview of the safety and handling protocols for this compound, designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Hazard Identification and Classification

4-Methoxybenzenesulfonyl chloride is classified as a hazardous chemical. It is crucial to understand its potential dangers before handling. The primary hazards are associated with its corrosive nature and reactivity with water.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. |

Hazard Pictograms:

Key Hazards:

-

Causes severe skin burns and eye damage upon contact.[2][6][7]

-

Contact with water liberates toxic gas, specifically hydrogen chloride.[2][6]

-

Moisture sensitive.[2]

-

Vapors can irritate mucous membranes.[8]

Physical and Chemical Properties

A summary of the physical and chemical properties of 4-Methoxybenzenesulfonyl chloride is presented below.

| Property | Value |

| Molecular Formula | C₇H₇ClO₃S |

| Molecular Weight | 206.65 g/mol |

| Appearance | Beige to off-white crystalline solid |

| Odor | Odorless |

| Melting Point | 39-42 °C (lit.) |

| Boiling Point | 173 °C at 14 mmHg (lit.) |

| Flash Point | 112 °C (233.6 °F) - closed cup |

| Solubility | Soluble in polar solvents like water and alcohols. Limited solubility in non-polar solvents.[9] Reacts exothermically with water.[8] |

| Density | 1.412 g/cm³ |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Use a closed system or local exhaust ventilation to control exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Hand Protection: Wear protective gloves (e.g., PVC).[7]

-

Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat and closed-toe shoes, to prevent skin exposure.[2][7] An apron (e.g., PVC) is also recommended.[7]

-

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][6] Do not eat, drink, or smoke in handling areas.[7] Contaminated work clothes should be laundered separately before reuse.[7]

-

General Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7] Avoid contact with skin, eyes, and clothing.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2] A refrigerator is recommended for storage.[5] Store locked up.[4][6][7]

-

Incompatibilities: Keep away from water and moisture, as it reacts to liberate toxic gas.[2][6] It is also incompatible with strong oxidizing agents, bases (including amines), and alcohols.[8]

-

Packaging: Keep only in the original container. Store in a corrosive-resistant container.[11]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[2][6] If breathing is difficult, give oxygen.[2][6] If not breathing, give artificial respiration.[2][6] Seek immediate medical attention.[2][6] |

| Skin Contact | Immediately take off all contaminated clothing.[6][7] Rinse the skin with plenty of water/shower for at least 15 minutes.[2][6] Seek immediate medical attention.[2][6] |

| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids.[2][6] Remove contact lenses if present and easy to do.[2][6] Continue rinsing for at least 15 minutes.[2][6] Seek immediate medical attention.[2][6] |

| Ingestion | Rinse mouth with water.[4][6] Do NOT induce vomiting.[2][4][6][7] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[2][6] |

A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4][10]

-

Unsuitable Extinguishing Media: Do not use water, as it reacts with the substance.[2]

-

Specific Hazards: Contact with water liberates toxic gas.[2][6] Hazardous combustion products include carbon oxides (CO, CO₂), sulfur oxides, chlorine, and hydrogen chloride gas.[4][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4][6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[10] Avoid dust formation and contact with the substance.[10] Ensure adequate ventilation.[10] Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the product from entering drains.

-

Containment and Cleanup: Sweep up the spilled solid material, taking care not to disperse dust, and place it into a suitable, airtight container for disposal. Do not allow contact with water.

Reactivity and Stability

-

Reactivity: The compound is water-reactive, liberating toxic gas upon contact.[2][6] It reacts exothermically with bases, including amines.[8] It is also incompatible with strong oxidizing agents and alcohols.[8]

-

Chemical Stability: The product is stable under recommended storage conditions.

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides, sulfur oxides, and hydrogen chloride gas.[4][6]

Toxicological and Ecological Information

-

Toxicological Information: No specific acute toxicity data is available in the provided search results.[4] The primary toxicological concern is its severe corrosive effects on the skin, eyes, and mucous membranes.[2][6][8]

-

Ecological Information: No specific ecotoxicity data is available. It is noted that the product is water-soluble and may spread in water systems.[2]

Transport Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT/IATA/IMDG | 3261 | Corrosive solid, acidic, organic, n.o.s. | 8 | II |

Source:

Experimental Protocols

No detailed experimental protocols for safety and handling were cited in the provided search results. Standard methodologies for assessing skin corrosion (e.g., OECD Guideline 431) and eye irritation (e.g., OECD Guideline 437) would be relevant for this type of compound.

Visualized Workflows

General Safety and Handling Workflow

Caption: General workflow for safely handling hazardous chemicals.

Emergency Response Protocol

Caption: Decision tree for emergency response to incidents.

References

- 1. 4-Methoxy-2,5-dimethyl-benzenesulfonyl chloride | CAS 91179-12-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-Methoxybenzenesulfonyl chloride 99 98-68-0 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (MDMBSC), a specialized organic compound relevant to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines its commercial availability, key chemical properties, and potential applications, with a focus on its role as a versatile reagent in organic synthesis.

Commercial Availability

This compound, identified by the CAS Number 91179-12-3, is commercially available from a number of chemical suppliers catering to the research and development sector. While availability and pricing are subject to change, the following table summarizes representative data from various vendors. Researchers are advised to contact suppliers directly for the most current information.

| Supplier | CAS Number | Purity | Available Quantities | Price Range (USD) |

| Santa Cruz Biotechnology, Inc. | 91179-12-3 | Not specified | 250 mg | $160.00 - $370.00[1] |

| Cenmed Enterprises | Not specified | Not specified | Not specified | $127.81 - $733.28 |

| Biosynth | 91179-12-3 | Not specified | Not specified | Contact for pricing |

| Hunan Hualong Pharmaceutical Co., Ltd. | 91179-12-3 | Not specified | Not specified | Contact for pricing[2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₉H₁₁ClO₃S[1] |

| Molecular Weight | 234.7 g/mol [2] |

| CAS Number | 91179-12-3[1] |

| MDL Number | MFCD08688025[1] |

Synthesis and Experimental Protocols

A representative, though not identical, procedure for the synthesis of a substituted methoxybenzenesulfonyl chloride involves the reaction of the parent methoxy compound with a chlorosulfonating agent. For instance, the synthesis of 4-methoxybenzenesulfonyl chloride has been achieved by reacting anisole with 100% sulfuric acid and phosphorus oxychloride at low temperatures, followed by heating. The product is then isolated by precipitation in an ice-water mixture.

General Workflow for the Synthesis of Arylsulfonyl Chlorides:

Caption: General workflow for the synthesis of arylsulfonyl chlorides.

Applications in Drug Development and Organic Synthesis

Benzenesulfonyl chlorides are a critical class of reagents in organic synthesis, primarily for the introduction of the sulfonyl group into molecules to form sulfonamides and sulfonate esters. The methoxy and methyl substituents on the aromatic ring of this compound can influence the reactivity of the sulfonyl chloride and the properties of the resulting derivatives.

Role as a Protecting Group

In multi-step organic syntheses, particularly in peptide synthesis and the preparation of complex molecules, protecting reactive functional groups is essential. Sulfonyl chlorides are often used to protect amine functionalities. The resulting sulfonamide is generally stable to a wide range of reaction conditions. The specific steric and electronic properties of the 4-methoxy-2,5-dimethylbenzenesulfonyl group may offer advantages in terms of stability and selective cleavage compared to other sulfonyl protecting groups.

Workflow for Amine Protection using a Sulfonyl Chloride:

Caption: General workflow for the protection of amines as sulfonamides.

Intermediate in Medicinal Chemistry

The methoxy group is a prevalent substituent in many approved drugs, where it can favorably influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[3] Therefore, this compound serves as a valuable building block for the synthesis of novel sulfonamide-containing compounds with potential therapeutic applications. The sulfonamide functional group itself is a key structural motif in a wide array of pharmaceuticals, including antibacterial, diuretic, and anticonvulsant drugs.

Safety and Handling

This compound, like other sulfonyl chlorides, is expected to be a corrosive and moisture-sensitive compound. It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Contact with water should be avoided as it can lead to the formation of the corresponding sulfonic acid and hydrochloric acid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of diverse sulfonamide libraries is crucial for the discovery of new therapeutic agents. 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride is a valuable building block in this endeavor, offering a substituted aromatic scaffold that can be systematically modified to explore structure-activity relationships (SAR). The methoxy and dimethyl functionalities on the phenyl ring can influence the physicochemical properties of the final sulfonamide, such as lipophilicity, metabolic stability, and target binding affinity.

These application notes provide a comprehensive guide to the synthesis of N-substituted sulfonamides from this compound. Detailed experimental protocols, quantitative data for representative reactions, and visualizations of the reaction mechanism and experimental workflow are presented to facilitate the efficient and successful synthesis of novel sulfonamide candidates.

Reaction Mechanism and Experimental Workflow

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group and deprotonation, typically facilitated by a base, yields the stable sulfonamide product.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of N-substituted-4-methoxy-2,5-dimethylbenzenesulfonamides.

Experimental Workflow:

The general workflow for the synthesis and purification of sulfonamides using this compound is outlined below.

Caption: A typical experimental workflow for sulfonamide synthesis.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of sulfonamides from this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Synthesis of N-Aryl-4-methoxy-2,5-dimethylbenzenesulfonamides

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.0-1.2 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (if necessary)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-Alkyl-4-methoxy-2,5-dimethylbenzenesulfonamides

This protocol is similar to Protocol 1, with the substitution of an aliphatic amine for the aniline.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary aliphatic amine (1.0-1.2 eq)

-

Triethylamine (Et₃N) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Other reagents and solvents as listed in Protocol 1.

Procedure:

Follow the procedure outlined in Protocol 1, substituting the aniline with the desired aliphatic amine. Reaction times may vary depending on the reactivity of the amine. For less reactive amines, gentle heating may be required.

Quantitative Data

Table 1: Synthesis of N-Aryl-4-methoxybenzenesulfonamides

| Entry | Amine | Product | Yield (%) | M.p. (°C) | Reference |

| 1 | Aniline | 4-Methoxy-N-phenylbenzenesulfonamide | >95 | 107-108 | [1] |

| 2 | p-Toluidine | 4-Methoxy-N-(p-tolyl)benzenesulfonamide | ~90 | 113-114 | [1] |

| 3 | p-Anisidine | 4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide | ~92 | 100-101 | [1] |

| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide | ~88 | 94-95 | [1] |

Table 2: Spectroscopic Data for Representative N-Aryl-4-methoxybenzenesulfonamides

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |

| 4-Methoxy-N-phenylbenzenesulfonamide | 7.74 (d, 2H), 7.29 (br, 1H), 7.22 (t, 2H), 7.11-7.06 (m, 3H), 6.88 (d, 2H), 3.80 (s, 3H) | 163.1, 136.7, 130.5, 129.5, 129.3, 125.2, 121.4, 114.2, 55.6 | [1] |

| 4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide | 7.65 (d, 2H), 6.99 (d, 2H), 6.87 (d, 2H), 6.84 (br, 1H), 6.75 (d, 2H), 3.82 (s, 3H), 3.75 (s, 3H) | 163.0, 157.8, 130.5, 129.5, 129.1, 125.3, 114.4, 114.1, 55.6, 55.4 | [1] |

Note: The spectroscopic data provided are for analogous compounds and may differ slightly for the 2,5-dimethyl substituted derivatives.

Applications in Drug Development

The sulfonamide scaffold is a privileged structure in medicinal chemistry. The synthesis of a library of N-substituted-4-methoxy-2,5-dimethylbenzenesulfonamides allows for the systematic exploration of their therapeutic potential.

-

Antimicrobial Agents: Many sulfonamide-based drugs are known for their antibacterial properties. The synthesized compounds can be screened against various bacterial strains to identify new antimicrobial leads.

-

Anticancer Agents: The sulfonamide moiety is present in several anticancer drugs. The introduction of the 4-methoxy-2,5-dimethylphenyl group may lead to novel compounds with enhanced efficacy or selectivity against cancer cell lines.

-

Enzyme Inhibitors: Sulfonamides are known to inhibit various enzymes, such as carbonic anhydrases. The synthesized derivatives can be tested for their inhibitory activity against a range of therapeutically relevant enzymes.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed)- Low reactivity of the amine- Insufficient base | - Use freshly opened or purified sulfonyl chloride.- Increase reaction temperature or time.- Use a stronger base or increase the stoichiometry. |

| Formation of multiple products | - Di-sulfonylation of primary amines- Side reactions of functional groups | - Use a slight excess of the amine.- Perform the reaction at a lower temperature.- Protect sensitive functional groups on the amine. |

| Difficult purification | - Similar polarity of product and starting materials | - Optimize the mobile phase for column chromatography.- Attempt recrystallization from different solvent systems. |

Conclusion

The synthesis of sulfonamides using this compound is a robust and versatile method for generating diverse libraries of compounds for drug discovery and development. The protocols and data provided in these application notes serve as a valuable resource for researchers in this field. Careful execution of the experimental procedures and thorough characterization of the synthesized compounds will enable the successful exploration of the therapeutic potential of this important class of molecules.

References

Application Notes and Protocols: 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride (Mds-Cl) as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals